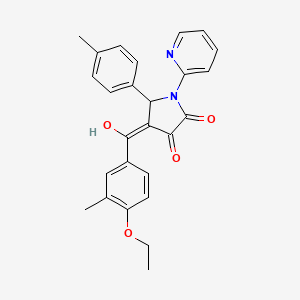

4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one

Description

Its structure features:

- Position 4: A 4-ethoxy-3-methylbenzoyl group, contributing steric bulk and moderate electron-donating effects from the ethoxy substituent.

- Position 5: A 4-methylphenyl group, enhancing lipophilicity and π-π stacking interactions.

- Position 1: A pyridin-2-yl substituent, which may improve solubility and hydrogen-bonding capacity compared to alkyl or aryl groups.

However, analogs with comparable substituents (e.g., trifluoromethoxy or tert-butyl groups) exhibit melting points between 128–265°C and molecular weights ranging from 380.18 to 488.14 g/mol.

Properties

Molecular Formula |

C26H24N2O4 |

|---|---|

Molecular Weight |

428.5 g/mol |

IUPAC Name |

(4E)-4-[(4-ethoxy-3-methylphenyl)-hydroxymethylidene]-5-(4-methylphenyl)-1-pyridin-2-ylpyrrolidine-2,3-dione |

InChI |

InChI=1S/C26H24N2O4/c1-4-32-20-13-12-19(15-17(20)3)24(29)22-23(18-10-8-16(2)9-11-18)28(26(31)25(22)30)21-7-5-6-14-27-21/h5-15,23,29H,4H2,1-3H3/b24-22+ |

InChI Key |

VIZIMXCRUIMCEX-ZNTNEXAZSA-N |

Isomeric SMILES |

CCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=CC=CC=N3)C4=CC=C(C=C4)C)/O)C |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=CC=CC=N3)C4=CC=C(C=C4)C)O)C |

Origin of Product |

United States |

Preparation Methods

Condensation Reaction: One synthetic route involves the condensation of an ethyl ester of 3-methylbenzoic acid with 4-aminopyridine. The resulting intermediate undergoes cyclization to form the pyrrolone ring.

Multicomponent Reaction: Another approach combines a benzoyl chloride, 4-methylphenylamine, and 2-aminopyridine in a one-pot multicomponent reaction.

Industrial Production:: Industrial-scale production typically employs the multicomponent reaction due to its efficiency and scalability.

Chemical Reactions Analysis

Oxidation: The hydroxy group can undergo oxidation to form a ketone.

Reduction: Reduction of the carbonyl group yields the corresponding alcohol.

Substitution: The pyridine nitrogen can participate in nucleophilic substitution reactions.

Common Reagents: Sodium borohydride (for reduction), acetic anhydride (for acetylation), and Lewis acids (for cyclization).

Major Products: Hydroxylation at the phenyl ring, acylation, and pyrrolone derivatives.

Scientific Research Applications

Medicine: Investigated as a potential anti-inflammatory agent due to its structural resemblance to natural products.

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its interactions with enzymes and receptors.

Industry: Employed in the development of novel materials.

Mechanism of Action

The compound likely exerts its effects through interactions with specific molecular targets. Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key analogs and their properties:

Key Observations :

Substituent Effects on Melting Points :

- Bulkier groups (e.g., 4-tert-butylphenyl in 20 ) correlate with higher melting points (263–265°C), likely due to enhanced crystal packing.

- Electron-withdrawing groups (e.g., trifluoromethoxy in 23 ) increase molecular weight but reduce melting points compared to alkylated analogs.

Position 1 Substituents :

- The pyridin-2-yl group in the target compound may confer superior solubility over the 2-hydroxypropyl group in analogs 18–41 , which exhibit moderate yields (5–62%) and variable purity.

Position 4 Aroyl Groups :

- Ethoxy-substituted benzoyl groups (e.g., in the target compound) are less common in the evidence but may offer metabolic stability compared to methylbenzoyl or ethoxybenzoyl derivatives.

Structure-Activity Relationship (SAR) Insights

- Electron Effects: Electron-withdrawing substituents (e.g., trifluoromethyl in 26) may stabilize the enol tautomer of the 3-hydroxypyrrol-2-one core, influencing binding to metal ions or enzymatic active sites.

- Steric Hindrance : The tert-butyl group in 20 likely reduces conformational flexibility, possibly limiting interactions with sterically sensitive targets.

Biological Activity

The compound 4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one (CAS No. 609794-61-8) is a complex organic molecule with potential therapeutic applications. Its unique structure, characterized by multiple functional groups, suggests various biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 485.57 g/mol. The structure includes a pyrrolone core, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C30H31NO5 |

| Molecular Weight | 485.57 g/mol |

| CAS Number | 609794-61-8 |

Antimicrobial Activity

Research has indicated that derivatives of pyrrolone compounds exhibit significant antimicrobial properties. In particular, studies have shown that compounds with similar structures to our target molecule display effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antioxidant Properties

The antioxidant activity of this compound has been evaluated in several studies. The presence of hydroxyl groups in the structure enhances its ability to scavenge free radicals, thus protecting cells from oxidative damage. This property is crucial in preventing diseases associated with oxidative stress, such as cancer and cardiovascular diseases.

Anti-inflammatory Effects

Compounds similar to 4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests potential therapeutic applications in treating inflammatory conditions.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. For instance, the pyridine moiety can facilitate binding to proteins involved in signal transduction pathways, influencing cellular responses.

Case Studies and Research Findings

- Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of structurally related compounds against a panel of pathogens. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to conventional antibiotics, highlighting their potential as alternative therapeutic agents.

- Antioxidant Assessment : In vitro assays demonstrated that the compound effectively reduced oxidative stress markers in human cell lines, suggesting its utility in formulations aimed at combating oxidative damage.

- Anti-inflammatory Research : Experimental models showed that treatment with this compound led to a significant reduction in inflammation markers in animal models of arthritis, indicating potential for use in chronic inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.